molecular formula C11H13Cl2NO3 B055622 Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- CAS No. 121776-57-6

Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)-

Cat. No. B055622
M. Wt: 278.13 g/mol
InChI Key: MCNOFYBITGAAGM-MRVPVSSYSA-N
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Description

Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)- is a chemical compound that belongs to the family of oxazolidinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science.

Scientific Research Applications

Herbicide Safening in Maize

Oxazolidine compounds, such as 3-dichloroacetyl-2,2-dimethyl-1,3-oxazolidine, have been studied for their ability to protect maize from herbicide injury. These compounds increase endogenous glutathione content and glutathione-S-transferase activity in maize, thereby reducing phytotoxicity from herbicides like chlorimuron-ethyl (Zhao et al., 2015).

Synthesis and Characterization

Thermodynamic Studies

The standard molar enthalpies of combustion and vaporization for oxazolidine derivatives have been examined to understand their thermodynamic properties. Such studies provide insights into the formation and stability of these compounds (R. Gudiño et al., 1998).

Radioactive Labeling for Metabolic Studies

Oxazolidine compounds have been synthesized with radioactive labeling to study their metabolism and mode of action in biological systems. This approach is crucial for understanding how these compounds interact at the molecular level (B. Latli & J. Casida, 1995).

Biological Activities

Several studies have been conducted to investigate the biological activities of oxazolidine derivatives, particularly their role as herbicide safeners. These safeners have shown to protect crops like maize from herbicidal damage, thus highlighting their potential in agricultural applications (Futter Le, 2015).

Microwave-Assisted Synthesis

Recent research has focused on the microwave-assisted synthesis of N-dichloroacetyl-4,5-dimethyl-1,3-oxazolidines, exploring more efficient and rapid production methods. These studies are significant for large-scale production and application of these compounds (Ying Fu et al., 2012).

properties

CAS RN

121776-57-6

Product Name

Oxazolidine, 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyl-, (5R)-

Molecular Formula

C11H13Cl2NO3

Molecular Weight

278.13 g/mol

IUPAC Name

2,2-dichloro-1-[(5R)-5-(furan-2-yl)-2,2-dimethyl-1,3-oxazolidin-3-yl]ethanone

InChI

InChI=1S/C11H13Cl2NO3/c1-11(2)14(10(15)9(12)13)6-8(17-11)7-4-3-5-16-7/h3-5,8-9H,6H2,1-2H3/t8-/m1/s1

InChI Key

MCNOFYBITGAAGM-MRVPVSSYSA-N

Isomeric SMILES

CC1(N(C[C@@H](O1)C2=CC=CO2)C(=O)C(Cl)Cl)C

SMILES

CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C

Canonical SMILES

CC1(N(CC(O1)C2=CC=CO2)C(=O)C(Cl)Cl)C

Other CAS RN

121776-57-6

physical_description

WetSolid

synonyms

3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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